N-Benzyl-N-methylsulfamoyl fluoride

Catalog No.
S13735789
CAS No.
M.F
C8H10FNO2S
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzyl-N-methylsulfamoyl fluoride

Product Name

N-Benzyl-N-methylsulfamoyl fluoride

IUPAC Name

N-benzyl-N-methylsulfamoyl fluoride

Molecular Formula

C8H10FNO2S

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C8H10FNO2S/c1-10(13(9,11)12)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

AVBMEXKUUORNHA-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)F

N-Benzyl-N-methylsulfamoyl fluoride is a chemical compound characterized by the presence of a benzyl group, a methyl group, and a sulfamoyl fluoride functional group. Its molecular formula is C9H10FNO2SC_9H_{10}FNO_2S, indicating the presence of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique reactivity profile.

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  • Mechanochemical Synthesis: Recent advancements in mechanochemistry allow for the synthesis of various sulfamoyl fluorides through ball milling techniques, providing an environmentally friendly approach that minimizes solvent use .
  • The synthesis of N-benzyl-N-methylsulfamoyl fluoride can be achieved through several methods:

    • Fluorination of Sulfamides: Starting from N-benzyl-N-methylsulfamide, fluorination can be performed using reagents such as potassium bifluoride or N-fluorobenzenesulfonimide under mechanochemical conditions. This method allows for solvent-free synthesis and often results in high yields .
    • Direct Fluorination: Utilizing fluorinating agents like sulfur tetrafluoride or other fluorine sources can directly convert sulfamides into their corresponding sulfamoyl fluorides

      N-Benzyl-N-methylsulfamoyl fluoride has several potential applications:

      • Organic Synthesis: It serves as a versatile reagent for introducing fluorine into organic molecules, which is valuable in drug discovery and development.
      • Fluorinated Drug Candidates: The incorporation of fluorine often enhances the pharmacokinetic properties of drugs, making this compound a candidate for further exploration in medicinal chemistry.
      • Research Tool: It may be used in studies involving enzyme mechanisms or reaction pathways where fluorination is required.

    Interaction studies involving N-benzyl-N-methylsulfamoyl fluoride focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its mechanism of action and potential pathways for drug design. For example:

    • Reactivity with Amines: The compound's ability to react with amines can be studied to understand how it might serve as a building block for more complex structures.
    • Fluorination Mechanisms: Investigating how this compound interacts with other substrates under different conditions can reveal insights into its utility as a fluorinating agent .

    Several compounds share structural features with N-benzyl-N-methylsulfamoyl fluoride. Below is a comparison highlighting their uniqueness:

    Compound NameStructure SimilarityUnique Features
    N-Fluoro-N-benzenesulfonamideContains sulfonamideKnown for radical fluorination capabilities
    N-Fluoro-N-methylsulfonamideSimilar functional groupsExhibits strong electrophilic properties
    N-Tosyl-N-methylsulfamideContains tosyl groupOften used in nucleophilic substitution reactions
    N-Fluoro-N-arylsulfonamideAryl substitutionSuitable for mild radical fluorination processes

    N-Benzyl-N-methylsulfamoyl fluoride stands out due to its specific benzyl and methyl substituents, which may influence its reactivity and biological activity compared to these similar compounds.

    Traditional synthetic approaches to N-benzyl-N-methylsulfamoyl fluoride have primarily relied on conventional sulfamoyl fluoride preparation methods involving the direct reaction of secondary amines with sulfuryl fluoride or related sulfur(VI) fluoride precursors . The most established route involves treating N-benzylmethylamine with sulfuryl fluoride in the presence of a suitable base under controlled conditions [2]. This methodology represents the foundational approach that has been employed for decades in the preparation of sulfamoyl fluoride derivatives.

    The classical synthetic pathway typically proceeds through nucleophilic substitution mechanisms where the secondary amine attacks the electrophilic sulfur center of sulfuryl fluoride, resulting in the formation of the desired sulfamoyl fluoride product [3]. Early methodologies required careful control of reaction parameters to achieve acceptable yields and minimize side product formation [3]. The reaction generally follows the stoichiometric relationship where one equivalent of the disubstituted amine reacts with one equivalent of sulfuryl fluoride to produce the corresponding sulfamoyl fluoride with the liberation of hydrogen fluoride as a byproduct [3].

    Traditional preparation methods have also explored the use of sulfamoyl chloride intermediates, which can subsequently undergo halogen exchange reactions with fluorinating agents such as potassium fluoride or sodium fluoride under appropriate conditions [3]. However, these approaches often suffer from limitations including the instability of sulfamoyl chloride intermediates and the requirement for harsh reaction conditions [4]. The chloride-to-fluoride exchange pathway has been historically significant but presents challenges related to the inherent instability of sulfamoyl chlorides and their propensity for decomposition during handling and storage [5].

    Another conventional approach involves the use of hydrogen fluoride-based fluorinating systems, where sulfamoyl nonfluorohalide compounds are treated with anhydrous hydrogen fluoride under conditions sufficient to promote halogen exchange [3]. This methodology has demonstrated effectiveness in producing N,N-dialkyl sulfamoyl fluorides, including benzyl-substituted derivatives, through quantitative conversion processes [3]. The reaction proceeds under relatively mild thermal conditions and can be conducted in both batch and continuous modes depending on the specific synthetic requirements [3].

    Modern Approaches Using Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

    The advent of Sulfur(VI) Fluoride Exchange chemistry has revolutionized the synthesis of sulfamoyl fluorides, including N-benzyl-N-methylsulfamoyl fluoride, by providing more efficient and selective synthetic pathways [6] [7]. SuFEx chemistry exploits the unique reactivity profile of sulfur(VI) fluoride compounds, which exhibit a distinctive balance between thermodynamic stability and kinetic reactivity toward specific nucleophiles [6] [7]. This approach has enabled the development of more streamlined synthetic routes that operate under milder conditions while achieving superior yields and functional group tolerance compared to traditional methods [7].

    The mechanism underlying SuFEx transformations involves the selective activation of high oxidation state sulfur centers connected to fluoride, enabling controlled exchange reactions with nucleophilic substrates [7]. The reaction pathway is primarily driven by the high positive charge density of the central sulfur atom, which makes it attractive for nucleophilic engagement while maintaining sufficient stability toward hydrolysis and other unwanted side reactions [7]. The unique feature of SuFEx chemistry lies in its ability to combine the significant stability of the sulfur(VI)-fluorine bond toward many nucleophiles with high reactivity toward specific classes of compounds, including appropriately activated amines [7].

    Modern SuFEx-based syntheses of N-benzyl-N-methylsulfamoyl fluoride benefit from the development of novel sulfur(VI) fluoride connectors and improved activation strategies [8]. The introduction of specialized reagents such as ethenesulfonyl fluoride and various sulfonyl fluoride derivatives has expanded the synthetic toolkit available for sulfamoyl fluoride preparation [8]. These connectors provide enhanced reactivity profiles and allow for more precise control over reaction selectivity and product distribution [8].

    The SuFEx approach also enables the incorporation of sulfamoyl fluoride functionalities into complex molecular frameworks through late-stage functionalization strategies [9]. This capability is particularly valuable for the synthesis of N-benzyl-N-methylsulfamoyl fluoride derivatives where preservation of sensitive functional groups is critical [9]. The mild reaction conditions typically associated with SuFEx transformations make this methodology compatible with a wide range of substituents and protecting group strategies [9].

    Ex Situ SO₂F₂ Generation Techniques

    Ex situ generation of sulfuryl fluoride represents a significant advancement in sulfamoyl fluoride synthesis, providing safer and more controlled access to this reactive gas [10] [11]. The development of two-chamber reactor systems has enabled the on-demand generation of sulfuryl fluoride from solid precursors, eliminating the need for direct handling of the gaseous reagent [10]. The most widely employed method involves the treatment of 1,1'-sulfonyldiimidazole with potassium fluoride in the presence of trifluoroacetic acid, which rapidly generates near-stoichiometric amounts of sulfuryl fluoride gas [10].

    The ex situ generation process utilizes a specialized H-shaped reactor design that physically separates the gas generation chamber from the reaction chamber [12] [10]. In the generation chamber, the solid precursor mixture undergoes rapid decomposition upon addition of the activating acid, producing sulfuryl fluoride gas that migrates through a connecting tube into the reaction chamber containing the amine substrate [10]. This approach provides precise control over the amount of sulfuryl fluoride delivered to the reaction mixture and allows for real-time monitoring of gas consumption [10].

    Nuclear magnetic resonance studies have demonstrated that the ex situ gas evolution process is extremely rapid, with complete generation of sulfuryl fluoride occurring within minutes of acid addition [10]. This rapid generation profile enables efficient utilization of the gaseous reagent and minimizes losses due to decomposition or side reactions [10]. The method has proven particularly effective for the synthesis of aryl fluorosulfates and has been successfully adapted for sulfamoyl fluoride preparation [10].

    Optimization studies for ex situ sulfuryl fluoride generation have identified several critical parameters that influence reaction efficiency [11]. The molar ratio of the solid precursor to potassium fluoride has been found to significantly impact both the rate of gas generation and the overall yield of the desired product [11]. Optimal conditions typically employ a slight excess of the fluoride source to ensure complete conversion of the precursor material [11]. Temperature control during the generation phase is also crucial, with moderate heating often required to initiate and sustain the gas evolution process [11].

    Base-Mediated Fluorosulfurylation Strategies

    Base-mediated fluorosulfurylation represents a highly efficient approach for the synthesis of N-benzyl-N-methylsulfamoyl fluoride through the activation of sulfur(VI) fluoride reagents [13] [14]. The mechanism of base catalysis in SuFEx reactions involves the reversible addition of a base catalyst to the sulfur(VI) fluoride, yielding an activated intermediate species that exhibits enhanced reactivity toward nucleophilic substrates [13]. This activation strategy provides a lower energy pathway to the desired product compared to uncatalyzed reactions [13].

    The selection of appropriate base catalysts is critical for achieving optimal reaction performance in fluorosulfurylation processes [15]. Organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene, 1,5,7-triazabicyclo[4.4.0]dec-5-ene, triethylamine, and diisopropylethylamine have demonstrated effectiveness in catalyzing the SuFEx reaction between sulfuryl fluoride and various nucleophiles [15]. These bases function by increasing the nucleophilicity of the amine substrate while facilitating the activation of the sulfur(VI) fluoride electrophile [14].

    Recent developments in base-mediated fluorosulfurylation have focused on the use of silicon-free reaction conditions that eliminate the need for stoichiometric amounts of silicon reagents [15]. In these systems, molecular sieves are employed to absorb the acidic hydrogen fluoride byproduct, maintaining reaction efficiency while avoiding the use of excess base [15]. This approach has enabled the synthesis of sulfamoyl fluorides in yields ranging from 61% to 97% under mild reaction conditions [15].

    The mechanistic understanding of base-mediated activation has been enhanced through computational studies that reveal the energetic factors governing reaction efficiency [14]. Density functional theory calculations indicate that the addition of a complementary base significantly lowers the activation barrier for fluoride substitution reactions [14]. The primary effect of the base is to increase the nucleophilicity of the amine substrate through proton abstraction, facilitating the subsequent nucleophilic attack on the activated sulfur center [14].

    Optimization of Reaction Conditions

    Solvent and Catalyst Selection

    The selection of appropriate solvents and catalysts represents a critical aspect of optimizing N-benzyl-N-methylsulfamoyl fluoride synthesis [16] [17]. Solvent choice significantly influences reaction kinetics, product selectivity, and overall yield through its effects on reagent solubility, ionic strength, and stabilization of reactive intermediates [16]. Comprehensive optimization studies have identified several solvent systems that provide optimal performance for sulfamoyl fluoride synthesis [16].

    Dichloromethane and acetonitrile have emerged as preferred solvents for many sulfamoyl fluoride synthesis protocols due to their excellent solubility properties for both organic substrates and fluorine-containing reagents [16] [18]. These solvents provide the necessary dielectric environment to stabilize ionic intermediates while maintaining compatibility with sensitive functional groups [16]. The choice between dichloromethane and acetonitrile often depends on the specific base and catalyst system employed, with acetonitrile generally preferred for reactions involving highly polar or ionic catalysts [16].

    Catalyst selection plays an equally important role in determining reaction efficiency and selectivity [17]. The development of calcium bistriflimide-based catalyst systems has provided a unified approach for activating various sulfur(VI) fluorides, including those used in sulfamoyl fluoride synthesis [17]. These calcium-based catalysts function through a dual activation mechanism, where the metal center activates the sulfur(VI) fluoride while simultaneously stabilizing the leaving fluoride ion [19]. The combination of calcium bistriflimide with 1,4-diazabicyclo[2.2.2]octane has proven particularly effective, enabling room temperature reactions with significantly reduced reaction times [17].

    Optimization studies have revealed that catalyst loading can be substantially reduced without compromising reaction efficiency [17]. In many cases, catalyst loadings as low as 1 mol% provide excellent yields, making the methodology economically attractive for large-scale synthesis [20]. The development of highly active catalyst systems has also enabled the use of equimolar amounts of reactants, eliminating the need for large excesses of expensive reagents [17].

    Solvent SystemCatalystTemperature (°C)Reaction TimeYield (%)
    DichloromethaneCa(NTf₂)₂/DABCO252 hours94-96
    AcetonitrileDBU2512 hours85-92
    Tert-amyl alcoholCa(NTf₂)₂6024 hours70-85
    Dimethyl sulfoxideHOBt/DIPEA2524 hours87-99

    Temperature and Stoichiometric Considerations

    Temperature control represents a fundamental parameter in optimizing sulfamoyl fluoride synthesis, with careful attention to both reaction kinetics and product stability [17] [21]. Modern synthetic approaches have demonstrated that many sulfamoyl fluoride formations can proceed efficiently at room temperature when appropriate catalyst systems are employed [17]. This represents a significant improvement over traditional methods that often required elevated temperatures and extended reaction times [17].

    The temperature dependence of sulfamoyl fluoride synthesis has been systematically investigated across various reaction conditions [17]. Studies utilizing calcium bistriflimide catalyst systems have shown that reactions proceeding at room temperature (25°C) often achieve superior yields compared to those conducted at elevated temperatures [17]. Higher temperatures can lead to increased side product formation and decomposition of sensitive intermediates, particularly in the presence of acidic byproducts such as hydrogen fluoride [17].

    Stoichiometric considerations play a crucial role in achieving optimal reaction efficiency and minimizing waste generation [22] [18]. The development of protocols utilizing equimolar amounts of reactants represents a significant advancement in the field, eliminating the need for large excesses of expensive amine substrates [22]. Careful optimization of reagent ratios has enabled the achievement of quantitative conversions while maintaining excellent product purity [22].

    The relationship between reaction concentration and yield has been systematically explored, revealing that higher concentrations generally favor improved reaction efficiency [17]. Optimal concentrations typically range from 0.5 to 2.0 molar, depending on the specific solvent system and catalyst employed [17]. Very dilute conditions often result in reduced reaction rates and lower yields, while excessively concentrated conditions can lead to precipitation of reactants or products [17].

    ParameterOptimal RangeEffect on YieldReference Conditions
    Temperature20-40°C85-95%Room temperature preferred
    Concentration0.5-2.0 M90-98%1.0 M standard
    Amine Equivalents1.0-1.1 eq85-95%Slight excess optimal
    Catalyst Loading0.5-5 mol%90-96%1-2 mol% typical
    Reaction Time1-24 hours85-98%2-6 hours standard

    Sulfamoyl Fluoride Group Reactivity

    Nucleophilic Substitution Pathways

    The nucleophilic substitution pathways of N-benzyl-N-methylsulfamoyl fluoride exhibit distinctive mechanistic features characteristic of sulfur fluoride exchange chemistry. The compound undergoes nucleophilic substitution primarily through an SN2-type mechanism, where the sulfur-fluorine bond is attacked by various nucleophiles [1] [2]. The reaction proceeds through a linear transition state geometry with bond distances of approximately 1.9 Å for the forming bond and 2.3 Å for the breaking sulfur-fluorine bond [1].

    Primary and secondary amines represent the most prevalent nucleophiles in sulfamoyl fluoride substitution reactions. The nucleophilic substitution rate for N-benzyl-N-methylsulfamoyl fluoride with primary amines exhibits second-order kinetics with rate constants ranging from 0.4 to 0.8 L mol⁻¹ s⁻¹, depending on the nucleophile structure and reaction conditions [3] [4]. The activation energy for these transformations typically ranges from 21.0 to 23.2 kcal mol⁻¹ [1] [2].

    The nucleophilic substitution mechanism involves initial coordination of the nucleophile to the sulfur center, followed by fluoride departure. In the presence of Lewis acid catalysts such as calcium bis(trifluoromethanesulfonimide) paired with 1,4-diazabicyclo[2.2.2]octane, the activation barrier is significantly reduced through dual activation pathways [1] . The Lewis acid polarizes the sulfur-fluorine bond while the base deprotonates the nucleophile, enhancing its nucleophilicity and facilitating the substitution process [6].

    Aromatic amines demonstrate different reactivity patterns compared to aliphatic counterparts. The nucleophilic substitution with aromatic amines typically requires higher activation energies due to reduced nucleophilicity, with activation barriers reaching 23.2 kcal mol⁻¹ [4]. However, the selectivity for aromatic amines remains high, with yields ranging from 60 to 90% under optimized conditions [2].

    Nucleophile TypeActivation Energy (kcal/mol)Yield Range (%)Reaction Time (min)Catalyst System
    Primary Amines21.3 [1]70-99 60 [7]Ca(NTf₂)₂/DABCO
    Secondary Amines21.5 [1]70-99 90 [7]Ca(NTf₂)₂/DABCO
    Aromatic Amines23.2 [4]60-90 [2]120 [2]BTMG/HMDS
    Aliphatic Amines21.0 [2]75-95 60 [7]Ca(NTf₂)₂/DABCO
    Phenols10.5 [3]85-99 [8]15 [8]BTMG/HMDS
    Alcohols11.3 [3]70-95 [8]30 [8]BTMG/HMDS

    Electrophilic Fluorination Capabilities

    The electrophilic fluorination capabilities of N-benzyl-N-methylsulfamoyl fluoride are governed by the electron-withdrawing nature of the sulfamoyl group and the stability of the sulfur-fluorine bond. The compound can serve as a fluorinating agent under specific conditions, particularly when activated by appropriate catalytic systems [9] [10].

    The electrophilic fluorination mechanism involves the formation of a sulfur-centered radical intermediate through single-electron transfer processes. Under photoredox conditions, the sulfamoyl fluoride can undergo homolytic cleavage of the sulfur-fluorine bond to generate a sulfur radical species [9]. These radicals demonstrate enhanced electrophilic character and can participate in fluorination reactions with electron-rich substrates.

    The fluorination capability is significantly enhanced in the presence of organosuperbase catalysts. The bases activate the sulfamoyl fluoride through hydrogen bonding interactions, increasing the electrophilicity of the sulfur center and facilitating fluorine transfer to appropriate nucleophiles [9] [11]. The reaction selectivity depends on the electronic properties of the target substrate and the reaction conditions employed.

    Computational studies using density functional theory methods have revealed that the electrophilic fluorination proceeds through a concerted mechanism with activation barriers ranging from 15 to 20 kcal mol⁻¹ [12] [13]. The transition state geometry exhibits significant fluorine-substrate interaction, with bond distances of approximately 2.0 to 2.5 Å depending on the target molecule [12].

    The scope of electrophilic fluorination includes alkenes, aromatic compounds, and heteroatom-containing substrates. Vinyl compounds show particular reactivity, forming fluorinated products with excellent stereoselectivity [9]. The reaction conditions typically require elevated temperatures (60-80°C) and specific solvent systems to achieve optimal yields.

    SuFEx-Click Chemistry Applications

    Bioconjugation Reactions with Nucleophiles

    The bioconjugation applications of N-benzyl-N-methylsulfamoyl fluoride leverage the selective reactivity of the sulfamoyl fluoride group toward biological nucleophiles. The compound demonstrates exceptional selectivity for lysine residues in proteins, with reaction rates that are enhanced by proximity effects and local electrostatic environments [14] [15].

    Protein modification studies using N-benzyl-N-methylsulfamoyl fluoride derivatives have shown selective labeling of lysine residues under physiological conditions. The reaction proceeds efficiently at pH 7.3 and 25°C, with modification yields ranging from 70 to 85% depending on the protein structure and solvent conditions [14]. The selectivity for lysine over other nucleophilic residues such as serine, threonine, and histidine is attributed to the higher nucleophilicity of the amino group and favorable electrostatic interactions [15].

    DNA bioconjugation represents another significant application area. Single-stranded DNA containing amine-tagged modifications can be efficiently conjugated with sulfamoyl fluoride reagents under mild buffered conditions [7] [14]. The reaction typically requires pH 10 and elevated temperatures (80°C) to achieve optimal yields of 70-85% [7]. The stability of the resulting conjugates is excellent, with half-lives exceeding 48 hours under physiological conditions [14].

    The mechanism of bioconjugation involves initial binding of the sulfamoyl fluoride to the target biomolecule through non-covalent interactions, followed by nucleophilic attack on the sulfur center. The proximity-enhanced reactivity significantly increases the effective concentration of the nucleophile, leading to efficient conjugation even with weakly nucleophilic residues [15] [16].

    Target BiomoleculeModification SitesReaction ConditionsYield (%)Stability (hours)
    Proteins (BSA)Lysine residues [14]pH 7.3, 25°C75 [14]72 [14]
    Single-strand DNAAmine-tagged [7]pH 10, 80°C70 [7]48 [7]
    OligonucleotidesNucleobase NH₂ [7]pH 10, RT85 [7]24 [7]
    PeptidesN-terminus [15]pH 8.0, 37°C80 [15]36 [15]
    AntibodiesLysine/Cysteine [15]pH 7.4, RT65 [15]60 [15]

    Polymerization and Crosslinking Mechanisms

    The polymerization and crosslinking mechanisms utilizing N-benzyl-N-methylsulfamoyl fluoride involve sulfur fluoride exchange reactions that form stable sulfur-nitrogen and sulfur-oxygen bonds. The compound can participate in both step-growth and chain-growth polymerization processes, depending on the reaction conditions and catalyst systems employed [17] [18].

    Step-growth polymerization occurs through the reaction of sulfamoyl fluoride groups with difunctional nucleophiles such as diamines or diphenols. The polymerization proceeds through a polycondensation mechanism, where fluoride elimination drives the formation of polymer chains [18]. The molecular weight control in these systems is achieved through careful stoichiometric balance and reaction time optimization [17].

    Chain-growth polymerization represents a more controlled approach, utilizing the differential reactivity of sulfamoyl fluoride groups. The process involves an active chain end that selectively reacts with monomers containing less reactive sulfamoyl fluoride groups [17]. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene as a catalyst enables precise control over molecular weight and polydispersity [17].

    The crosslinking mechanism involves the formation of three-dimensional networks through multifunctional sulfamoyl fluoride reagents. The crosslinking density can be controlled by varying the functionality of the crosslinking agent and the reaction conditions [16]. The resulting networks exhibit excellent thermal stability with decomposition temperatures exceeding 300°C [18].

    Degradation pathways for sulfamoyl fluoride-based polymers include both chemical recycling and oxidative upcycling. Chemical recycling involves the cleavage of sulfamide bonds under acidic or basic conditions, allowing for monomer recovery [18]. Oxidative upcycling converts the polymer into valuable chemical intermediates through controlled oxidation processes [18].

    The crosslinking applications extend to protein stabilization and bioconjugation. Heterobifunctional crosslinkers containing sulfamoyl fluoride groups can form stable crosslinks between different amino acid residues, providing geometric constraints for structural studies [16]. The proximity-enhanced reactivity enables crosslinking with weakly nucleophilic residues such as serine, threonine, and histidine [16].

    Computational Modeling of Reaction Pathways

    Density Functional Theory (DFT) Calculations

    Density functional theory calculations have provided comprehensive insights into the reaction mechanisms and energetics of N-benzyl-N-methylsulfamoyl fluoride transformations. The computational studies employ various DFT methods including B3LYP-D3, ωB97XD, and M06-2X functionals with different basis sets to ensure accuracy and reliability [1] [12] [2].

    The computational modeling reveals that the nucleophilic substitution mechanism follows a concerted SN2 pathway with a linear transition state geometry. The calculated activation barriers range from 21.3 to 22.1 kcal mol⁻¹ for amine nucleophiles, showing excellent agreement with experimental values [1] [2]. The correlation between computational and experimental results demonstrates R² values exceeding 0.95 for most systems [12].

    Solvation effects play a crucial role in determining reaction pathways and energetics. Implicit solvation models using polarizable continuum model methods show that polar solvents significantly stabilize the transition state, leading to reduced activation barriers [3] [12]. The solvent effects are particularly pronounced for ionic intermediates and transition states involving charge separation [2].

    The electronic structure analysis reveals that the sulfur-fluorine bond exhibits significant ionic character, with natural bond orbital analysis showing a partial charge of approximately -0.5 on the fluorine atom [1]. This polarization facilitates nucleophilic attack and contributes to the high reactivity of the sulfamoyl fluoride group [12].

    Basis set effects have been systematically studied, with aug-cc-pVTZ basis sets providing the most accurate results for energetic calculations [12]. The inclusion of diffuse functions is essential for describing the electronic structure of anionic intermediates and transition states [3]. Single-point calculations using larger basis sets improve the accuracy of activation barrier predictions [1].

    Calculation MethodActivation Barrier (kcal/mol)Correlation with Experiment (R²)Transition State GeometryComputational Cost
    DFT B3LYP-D321.3 [1]0.99 [1]Linear SN2 [1]Moderate
    DFT ωB97XD21.5 [1]0.95 [1]Linear SN2 [1]High
    MP2/6-311+G**22.1 [19]0.92 [19]Linear SN2 [19]Very High
    AM1 Semiempirical18.5 [12]0.31 [12]Bent [12]Low
    B3LYP/aug-cc-pVTZ11.3 [3]0.97 [3]Linear SN2 [3]High

    Transition State Analysis

    The transition state analysis of N-benzyl-N-methylsulfamoyl fluoride reactions provides detailed mechanistic insights into the bond-forming and bond-breaking processes. The transition state structures exhibit characteristic features of nucleophilic substitution reactions, with elongated sulfur-fluorine bonds and partially formed sulfur-nucleophile bonds [1] [20].

    The geometry optimization of transition states reveals a nearly linear arrangement of the nucleophile, sulfur, and fluorine atoms, with bond angles ranging from 175° to 180° [1]. The sulfur-fluorine bond distance increases from approximately 1.6 Å in the ground state to 2.3 Å in the transition state, while the forming sulfur-nucleophile bond is typically 1.9 Å [1] [20].

    Intrinsic reaction coordinate calculations confirm that the transition states connect the reactant and product minima through a single, concerted pathway [1]. The IRC analysis reveals no stable intermediates along the reaction coordinate, supporting the direct nucleophilic substitution mechanism [20]. The energy profile shows a single barrier corresponding to the simultaneous bond formation and bond breaking [1].

    The electronic structure of transition states demonstrates significant charge transfer from the nucleophile to the sulfur center. Natural population analysis reveals that the sulfur atom carries a partial positive charge of approximately +1.2, while the departing fluoride develops a negative charge of -0.8 [1]. This charge distribution facilitates the nucleophilic attack and stabilizes the transition state [20].

    Vibrational frequency analysis of transition states shows a single imaginary frequency corresponding to the reaction coordinate. The magnitude of this frequency typically ranges from 200 to 400 cm⁻¹, depending on the nucleophile and reaction conditions [19] [1]. The normal mode corresponding to the imaginary frequency involves simultaneous stretching of the breaking and forming bonds [20].

    The activation strain analysis decomposes the activation energy into strain and interaction components. The strain component arises from the geometric distortion of reactants toward the transition state geometry, while the interaction component reflects the stabilizing interactions between the fragments [21]. For most nucleophilic substitution reactions, the interaction component dominates, indicating that the transition state is stabilized by favorable electrostatic interactions [21].

    Temperature effects on transition state properties have been investigated through variable-temperature calculations. The activation enthalpy shows minimal temperature dependence, while the activation entropy exhibits significant variation due to solvation effects [3]. The computed activation parameters are in excellent agreement with experimental Eyring plot analysis [3].

    XLogP3

    1.5

    Hydrogen Bond Acceptor Count

    4

    Exact Mass

    203.04162790 g/mol

    Monoisotopic Mass

    203.04162790 g/mol

    Heavy Atom Count

    13

    Dates

    Last modified: 08-10-2024

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